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Introduction
FT895 is a potent and highly selective inhibitor of histone deacetylase 11 (HDAC11), a class IV

HDAC enzyme.[1][2][3][4] Its specificity makes it a valuable tool for investigating the biological

roles of HDAC11 and for exploring its therapeutic potential in various diseases, particularly in

oncology.[1][5] This document provides detailed application notes and protocols for the use of

FT895 in a range of common cell culture experiments.

Mechanism of Action
FT895 exerts its effects by specifically inhibiting the enzymatic activity of HDAC11.[1][2][3][4]

This inhibition leads to alterations in the acetylation status of HDAC11 target proteins, which in

turn modulates various cellular processes. In cancer cells, FT895 has been shown to impair

mitochondrial function, disrupt signaling pathways crucial for tumor survival, and induce cell

death.[1][6]

Data Presentation
The following table summarizes the half-maximal inhibitory concentration (IC50) values of

FT895 in various cancer cell lines, providing a reference for determining appropriate

experimental concentrations.
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Cell Line Cancer Type IC50 (µM) Reference

S462TY

Malignant Peripheral

Nerve Sheath Tumor

(MPNST)

6.76 [1]

T265

Malignant Peripheral

Nerve Sheath Tumor

(MPNST)

10.09 [1]

ST8814

Malignant Peripheral

Nerve Sheath Tumor

(MPNST)

22.88 [1]

STS26T

Sporadic Malignant

Peripheral Nerve

Sheath Tumor

(MPNST)

58.49 [1]

sNF96.2

NF1-related Malignant

Peripheral Nerve

Sheath Tumor

(MPNST)

77.16 [1]

hs53T Neurofibroma 13.12 [1]

LinNF Primary Neurofibroma 121.9 [1]

Experimental Protocols
Cell Viability Assay (MTT/CCK-8)
This protocol describes how to assess the effect of FT895 on cell proliferation and cytotoxicity

using a colorimetric assay.

Materials:

Cells of interest

FT895 (dissolved in DMSO)
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Complete cell culture medium

96-well plates

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting

Kit-8) reagent

Solubilization buffer (for MTT assay, e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

Microplate reader

Protocol:

Cell Seeding:

Trypsinize and count cells.

Seed cells in a 96-well plate at a density of 2 x 10⁵ cells/mL in 100 µL of complete medium

per well.[1]

Incubate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

FT895 Treatment:

Prepare serial dilutions of FT895 in complete culture medium. It is recommended to start

with a concentration range guided by the IC50 values in the table above.

Remove the old medium from the wells and add 100 µL of the medium containing different

concentrations of FT895. Include a vehicle control (DMSO) at the same concentration as

the highest FT895 treatment.

Incubate for the desired time period (e.g., 24, 48, or 72 hours).[1][7]

MTT/CCK-8 Addition and Incubation:

For MTT assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for

3.5-4 hours at 37°C.[1]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 14 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC8899988/
https://www.benchchem.com/product/b2679868?utm_src=pdf-body
https://www.benchchem.com/product/b2679868?utm_src=pdf-body
https://www.benchchem.com/product/b2679868?utm_src=pdf-body
https://www.benchchem.com/product/b2679868?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC8899988/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10194106/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8899988/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2679868?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


For CCK-8 assay: Add 10 µL of CCK-8 reagent to each well and incubate for 1-4 hours at

37°C.[8]

Measurement:

For MTT assay: After incubation, add 100 µL of solubilization solution to each well and mix

thoroughly to dissolve the formazan crystals.

For both assays: Measure the absorbance at the appropriate wavelength using a

microplate reader (e.g., 570 nm for MTT, 450 nm for CCK-8).[8]

Data Analysis:

Subtract the background absorbance (from wells with medium only).

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Plot a dose-response curve and determine the IC50 value.

Western Blot Analysis
This protocol details the detection of specific proteins in cells treated with FT895 to study its

effect on signaling pathways.

Materials:

Cells of interest

FT895

RIPA buffer with protease and phosphatase inhibitors

BCA protein assay kit

SDS-PAGE gels

Transfer buffer

PVDF or nitrocellulose membrane
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Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

Primary antibodies (e.g., against HDAC11, α-tubulin, KIF18A, TEAD1, TAZ, p-ERK, ERK,

GAPDH)[1]

HRP-conjugated secondary antibodies

Chemiluminescent substrate

Imaging system

Protocol:

Cell Lysis:

Seed and treat cells with the desired concentrations of FT895 (e.g., 10 µM for 24 hours).

[1]

Wash cells with ice-cold PBS and lyse them in RIPA buffer.

Centrifuge the lysates at 12,000 x g for 10 minutes at 4°C to pellet cell debris.[7]

Collect the supernatant and determine the protein concentration using a BCA assay.

SDS-PAGE and Protein Transfer:

Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.

Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate proteins

by size.

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

Immunoblotting:

Block the membrane with blocking buffer for 1 hour at room temperature.

Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at

4°C with gentle agitation.
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Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween 20) for

10 minutes each.

Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking

buffer) for 1 hour at room temperature.

Wash the membrane again three times with TBST.

Detection:

Incubate the membrane with a chemiluminescent substrate.

Capture the signal using an imaging system.

Analyze the band intensities and normalize to a loading control like GAPDH.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol uses flow cytometry to quantify apoptosis in FT895-treated cells.

Materials:

Cells of interest

FT895

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI),

and Binding Buffer)

Flow cytometer

Protocol:

Cell Treatment:

Seed cells and treat with various concentrations of FT895 for a specified duration (e.g., 24

or 48 hours).

Cell Harvesting and Staining:
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Harvest the cells (including the supernatant containing floating cells) by centrifugation.

Wash the cells twice with cold PBS.

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

Gently vortex and incubate for 15 minutes at room temperature in the dark.

Flow Cytometry Analysis:

Add 400 µL of 1X Binding Buffer to each tube.

Analyze the samples on a flow cytometer within one hour.

Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late

apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations.

Cell Cycle Analysis
This protocol outlines the analysis of cell cycle distribution in FT895-treated cells using

propidium iodide staining and flow cytometry.

Materials:

Cells of interest

FT895

PBS

70% Ethanol (ice-cold)

Propidium Iodide (PI) staining solution (containing PI and RNase A)

Flow cytometer

Protocol:
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Cell Treatment and Fixation:

Seed and treat cells with FT895 as desired.

Harvest the cells and wash with PBS.

Fix the cells by resuspending the pellet in ice-cold 70% ethanol while gently vortexing.

Incubate at -20°C for at least 2 hours.

Staining:

Centrifuge the fixed cells and discard the ethanol.

Wash the cells twice with PBS.

Resuspend the cell pellet in PI staining solution.

Incubate for 30 minutes at room temperature in the dark.

Flow Cytometry Analysis:

Analyze the samples on a flow cytometer.

Gate the cell populations based on their DNA content to determine the percentage of cells

in G0/G1, S, and G2/M phases of the cell cycle.

Mitochondrial Respiration Assay (Seahorse Analysis)
This protocol assesses the impact of FT895 on mitochondrial function by measuring the

oxygen consumption rate (OCR).[6]

Materials:

Cells of interest

FT895

Seahorse XF Cell Culture Microplates

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 14 Tech Support

https://www.benchchem.com/product/b2679868?utm_src=pdf-body
https://www.benchchem.com/product/b2679868?utm_src=pdf-body
https://www.mdpi.com/1422-0067/25/1/277
https://www.benchchem.com/product/b2679868?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2679868?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Seahorse XF Analyzer

Mito Stress Test Kit (containing oligomycin, FCCP, and rotenone/antimycin A)

Protocol:

Cell Seeding and Treatment:

Seed cells in a Seahorse XF cell culture microplate and allow them to attach overnight.

Treat the cells with FT895 (e.g., 10 µM) for a specified time (e.g., 24 hours).[6]

Seahorse Assay:

Prior to the assay, replace the culture medium with Seahorse XF base medium

supplemented with glucose, pyruvate, and glutamine, and incubate in a non-CO₂ incubator

at 37°C for 1 hour.

Load the sensor cartridge with the compounds from the Mito Stress Test Kit (oligomycin,

FCCP, and rotenone/antimycin A).

Place the cell plate in the Seahorse XF Analyzer and run the Mito Stress Test protocol.

Data Analysis:

The Seahorse software will calculate key parameters of mitochondrial respiration,

including basal respiration, ATP-linked respiration, maximal respiration, and spare

respiratory capacity.[6]

Compare the OCR profiles of FT895-treated cells with control cells.

Signaling Pathways and Experimental Workflows
FT895-Mediated Inhibition of the Hippo Signaling
Pathway
FT895 has been shown to suppress the expression of the transcription factor TEAD1 and its

co-activator TAZ, which are key components of the Hippo signaling pathway.[1] This pathway is

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 14 Tech Support

https://www.benchchem.com/product/b2679868?utm_src=pdf-body
https://www.mdpi.com/1422-0067/25/1/277
https://www.mdpi.com/1422-0067/25/1/277
https://www.benchchem.com/product/b2679868?utm_src=pdf-body
https://www.benchchem.com/product/b2679868?utm_src=pdf-body
https://www.benchchem.com/product/b2679868?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC8899988/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2679868?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


crucial for regulating cell proliferation and apoptosis.

FT895

Hippo Pathway

FT895 HDAC11
inhibits TEAD1

regulates
Cell Proliferation

promotes

ApoptosisinhibitsTAZ co-activates

Click to download full resolution via product page

Caption: FT895 inhibits HDAC11, leading to the suppression of TEAD1/TAZ activity and

reduced cell proliferation.

Experimental Workflow for Assessing FT895 Efficacy
This diagram illustrates a typical workflow for evaluating the effects of FT895 in cell culture.
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Click to download full resolution via product page

Caption: A logical workflow for characterizing the cellular effects of FT895.

FT895 and the JAK/STAT Signaling Pathway
FT895 can inhibit the proliferation of certain cancer cells by blocking the JAK/STAT signaling

pathway.[1]

FT895
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Click to download full resolution via product page

Caption: FT895 can interfere with the JAK/STAT pathway, a key regulator of cell growth and

survival.

FT895 and the HIF-1α Signaling Pathway
In some contexts, the effects of FT895 on mitochondrial respiration are linked to the HIF-1α

signaling pathway.[6]
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Caption: FT895-induced mitochondrial dysfunction can lead to the activation of the HIF-1α

pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 13 / 14 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC8899988/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8899988/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8899988/
https://www.researchgate.net/figure/IC50-values-for-compounds-1-and-2-in-various-cancer-cell-lines-and-a-normal-intestinal_tbl1_346662433
http://www.invivochem.com/ft895.html
http://www.invivochem.com/ft895.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC6748048/
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Flow_Cytometry_Analysis_of_Cells_Treated_with_TL_895.pdf
https://www.mdpi.com/1422-0067/25/1/277
https://pmc.ncbi.nlm.nih.gov/articles/PMC10194106/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10194106/
https://www.creative-biogene.com/support/protocol-for-cell-viability-assays-cck-8-and-mtt.html
https://www.creative-biogene.com/support/protocol-for-cell-viability-assays-cck-8-and-mtt.html
https://www.benchchem.com/product/b2679868#how-to-use-ft895-in-cell-culture-experiments
https://www.benchchem.com/product/b2679868#how-to-use-ft895-in-cell-culture-experiments
https://www.benchchem.com/product/b2679868#how-to-use-ft895-in-cell-culture-experiments
https://www.benchchem.com/product/b2679868#how-to-use-ft895-in-cell-culture-experiments
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b2679868?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2679868?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 14 / 14 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2679868?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

